ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Overview
Description
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a toluidino group
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and fluorobenzyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and toluidino groups play a crucial role in binding to these targets, while the thiophene ring contributes to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
These compounds share structural similarities, such as the presence of a fluorobenzyl group and an ethyl ester moiety. this compound is unique due to the presence of the thiophene ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-11-7-18(2)8-12-22)16-19-9-13-23(14-10-19)34-17-20-5-4-6-21(29)15-20/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWHQMMASAQHU-XHKDLHGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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